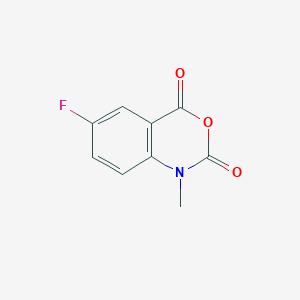
6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione
Cat. No. B3054621
Key on ui cas rn:
61352-46-3
M. Wt: 195.15 g/mol
InChI Key: VJXAOHOECMTGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375101B2
Procedure details


As illustrated in the scheme above, NaH (0.312 g of a 60% dispersion, 7.80 mmol) was added to a solution of 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (1.176 g, 6.49 mmol) dissolved in DMF (60 mL). The resulting mixture was stirred at room temperature for 30 min., and then methyl iodide (0.81 mL, 13 mmol) was added dropwise. After the reaction had stirred at room temperature overnight, it was concentrated in vacuo. Water and brine were added to the residue, and the aqueous layer was extracted with CH2Cl2 (3×). The combined organic phases were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was triturated with Et2O. The solvent was removed by filtration, and the resulting solid was washed with additional Et2O. The product was dried briefly under vacuum to produce the title compound as a white solid (1.00 g, 79%). 1H-NMR (CDCl3): δ 7.86-7.82 (m, 1H), 7.55-7.48 (m, 1H), 7.22-7.17 (m, 1H), 3.61 (s, 3H). MS (ESI) (M+H)+=196.



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:12][C:11](=[O:13])[O:10][C:9](=[O:14])[C:8]=2[CH:15]=1.[CH3:16]I>CN(C=O)C>[F:3][C:4]1[CH:5]=[CH:6][C:7]2[N:12]([CH3:16])[C:11](=[O:13])[O:10][C:9](=[O:14])[C:8]=2[CH:15]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.176 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC2=C(C(OC(N2)=O)=O)C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the reaction had stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water and brine were added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was triturated with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solid was washed with additional Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried briefly under vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(C(OC(N2C)=O)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

